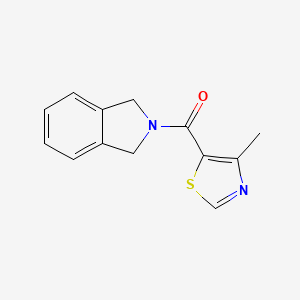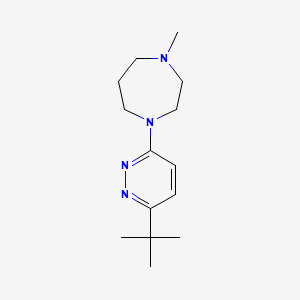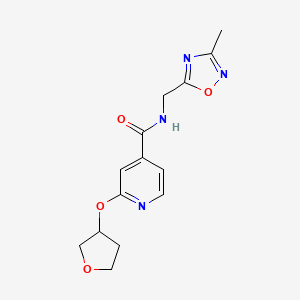![molecular formula C24H30N6O2 B2531442 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-49-2](/img/structure/B2531442.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex purine derivative with potential applications in various fields of chemistry and biology. The structure of the compound suggests that it is a purine derivative with additional functional groups that may confer unique physical and chemical properties. The presence of a piperidine ring, imidazole moiety, and multiple methyl groups indicates a molecule that could be of interest in pharmaceutical research or as a specialized reagent in chemical synthesis.
Synthesis Analysis
The synthesis of purine derivatives such as the one described can be complex, involving multiple steps and specific reagents. The provided papers discuss the synthesis of related compounds. For instance, the synthesis of 6-(azolyl)purines is described, starting from base materials like 2,6-dichloropurine and imidazole, leading to various substituted purines . Although the exact synthesis of the compound is not detailed, the methods described in the papers could potentially be adapted for its synthesis. The intramolecular alkylation steps mentioned in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their reactivity and interaction with biological systems. The X-ray crystal structures of similar compounds show that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can significantly affect the molecule's properties . The degree of coplanarity or twist in the molecule can influence its ability to interact with enzymes, receptors, or other molecular targets, which is essential for drug design and development.
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by the substituents on the purine ring. The papers describe regiospecific alkylation and glycosylation reactions at the N9 position of the purine ring . These reactions are important for modifying the purine structure to achieve desired properties or biological activity. The compound , with its specific substituents, may undergo similar chemical reactions, which could be exploited in synthetic chemistry or drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like the one described are determined by their molecular structure. The presence of multiple methyl groups and a piperidine ring could affect the compound's solubility, stability, and reactivity. The coplanarity or twist of the purine and imidazole rings can also influence the compound's ability to form hydrogen bonds or interact with solvents, which is important for its behavior in biological systems or chemical reactions . Understanding these properties is crucial for the practical application of the compound in research or industry.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- A series of compounds, including those structurally related to the specified compound, have been synthesized and evaluated for their potential pharmacological properties. One study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing compounds with potent 5-HT(1A) receptor ligands. Preliminary in vitro studies indicated anxiolytic-like and antidepressant-like activities in mice, suggesting the relevance of these compounds in developing new therapeutics with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Antioxidant and Vasodilator Activities
- Another study developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to investigate their vasodilator activity, aiming at potential anti-asthmatic agents. Compounds demonstrated significant pulmonary vasodilator activity compared to the standard Cilostazol, highlighting their utility in researching new treatments for asthma (Bhatia et al., 2016).
Antidepressant and Anxiolytic-like Activity
- Further research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and tested their affinity for serotoninergic and dopaminergic receptors. Some compounds demonstrated potential as 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors, showcasing potential antidepressant and anxiolytic agents (Zagórska et al., 2015).
Synthesis and Antioxidant Evaluation
- The synthesis and evaluation of pyrazolopyridine derivatives have also been explored, with some compounds showing promising antioxidant properties. These findings suggest the potential of such compounds in developing antioxidant therapies (Gouda, 2012).
Luminescence Sensing Applications
- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors for chemical detection (Shi et al., 2015).
Propriétés
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-8-9-19(17(2)14-16)30-18(3)15-29-20-21(25-23(29)30)26(4)24(32)28(22(20)31)13-12-27-10-6-5-7-11-27/h8-9,14-15H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJFYBYBOCRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)





![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)
![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)